molecular formula C37H39N5O9S B12369696 PROTAC |A-synuclein degrader 6

PROTAC |A-synuclein degrader 6

Cat. No.: B12369696
M. Wt: 729.8 g/mol
InChI Key: PWVHWGSXBYTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC α-synuclein degrader 6 is a compound designed to target and degrade α-synuclein and tau proteins. These proteins are implicated in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The compound is a type of Proteolysis-Targeting Chimera (PROTAC), which facilitates the degradation of specific proteins by the ubiquitin-proteasome system .

Preparation Methods

The synthesis of PROTAC α-synuclein degrader 6 involves creating a chimeric molecule that binds both the target protein (α-synuclein) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

    Synthesis of the ligand for α-synuclein: This involves creating a molecule that specifically binds to α-synuclein.

    Synthesis of the ligand for the E3 ubiquitin ligase: This involves creating a molecule that binds to the E3 ubiquitin ligase.

    Linker synthesis: A linker molecule is synthesized to connect the two ligands.

    Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule

Industrial production methods for PROTAC compounds are still under development, with a focus on optimizing yield, purity, and scalability.

Chemical Reactions Analysis

PROTAC α-synuclein degrader 6 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Ligands: Specific ligands for α-synuclein and E3 ubiquitin ligase.

    Linkers: Molecules that connect the ligands.

    Catalysts: Catalysts that facilitate the conjugation reactions.

The major product formed from these reactions is the degraded α-synuclein protein.

Mechanism of Action

The mechanism of action of PROTAC α-synuclein degrader 6 involves several steps:

The molecular targets involved are α-synuclein and the E3 ubiquitin ligase, and the pathway is the ubiquitin-proteasome system.

Comparison with Similar Compounds

PROTAC α-synuclein degrader 6 is unique in its ability to target both α-synuclein and tau proteins. Similar compounds include:

Properties

Molecular Formula

C37H39N5O9S

Molecular Weight

729.8 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C37H39N5O9S/c1-23-5-10-27-30(21-23)52-35(40-27)24-6-8-25(9-7-24)38-13-15-48-17-19-50-20-18-49-16-14-39-32(44)22-51-29-4-2-3-26-33(29)37(47)42(36(26)46)28-11-12-31(43)41-34(28)45/h2-10,21,28,38H,11-20,22H2,1H3,(H,39,44)(H,41,43,45)

InChI Key

PWVHWGSXBYTNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.